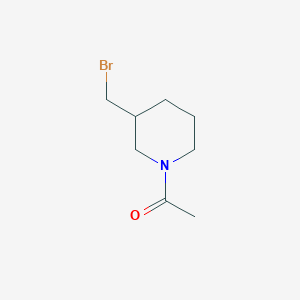

1-(3-Bromomethyl-piperidin-1-yl)-ethanone

Description

Significance of Piperidine-Based Heterocycles in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly significant structural motif in chemistry. adventchembio.com It is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of pharmaceuticals and biologically active natural products, including many alkaloids. The derivatives of piperidine are present in more than twenty classes of pharmaceuticals. adventchembio.com

The synthetic versatility of the piperidine ring allows it to serve as a core structure in drug development, offering conformational flexibility and opportunities for diverse substitution patterns that can enhance binding interactions with biological targets. The biological and physicochemical properties of piperidine-containing molecules are highly dependent on the type and location of substituents on the heterocyclic ring. Saturated N-alkyl heterocycles, like piperidine, are among the most important structural motifs in FDA-approved drugs, natural products, and small-molecule biological probes. serpharm.com Their widespread application underscores the continuous need for new and efficient synthetic methods to create functionalized piperidine derivatives for various applications, from pharmaceuticals to agrochemicals. serpharm.comechemi.com

Role of Acetamide (B32628) Moieties in Chemical Synthesis

Acetamide, or ethanamide, is an organic compound derived from acetic acid and ammonia. anaxlab.commdpi.com In the context of 1-(3-bromomethyl-piperidin-1-yl)-ethanone, the acetamide moiety is present as an N-acetyl group attached to the piperidine nitrogen. This feature plays a crucial role in modulating the reactivity of the molecule.

The nitrogen atom in a simple piperidine ring is basic and nucleophilic. By converting it to an acetamide, its basicity and nucleophilicity are significantly reduced. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. In chemical synthesis, this transformation effectively serves as a protecting group for the nitrogen, preventing it from participating in undesired side reactions. This deactivation allows other parts of the molecule, such as the bromomethyl group, to be the primary site of chemical reactions. Furthermore, acetamide derivatives themselves are valuable in synthesis; for example, they can serve as precursors to other functional groups or participate in specific chemical transformations like the Hofmann rearrangement. anaxlab.com The use of the acetamide group is a common strategy to direct the course of a synthetic sequence, enabling regioselective functionalization.

Importance of Bromomethyl Functionality as a Synthetic Handle

The bromomethyl group (-CH2Br) is a vital and highly versatile functional group in organic synthesis. mdpi.com Its importance stems from the fact that the bromide ion is an excellent leaving group, making the carbon atom of the bromomethyl group highly susceptible to nucleophilic attack. mdpi.com This reactivity makes bromomethyl compounds powerful alkylating agents. mdpi.com

This functionality is often referred to as a "synthetic handle" because it provides a reliable point of attachment for introducing a wide variety of other atoms and molecular fragments. It readily participates in nucleophilic substitution reactions (typically S_N2), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability is instrumental in building molecular complexity, enabling chemists to link different parts of a molecule together or to introduce specific functionalities that impart desired chemical or biological properties. The use of such intermediates simplifies complex synthetic pathways, potentially reducing the number of steps required to reach a target molecule. mdpi.com

Contextualization of this compound as a Multifunctional Scaffold

By integrating the distinct chemical properties of its three core components, this compound emerges as a highly useful multifunctional scaffold for synthetic chemistry. This molecule is designed for sequential and selective chemical modifications, making it a valuable building block for constructing diverse and complex chemical entities.

The molecule's utility can be summarized by considering the interplay of its functional groups:

The Piperidine Core : Provides a foundational three-dimensional structure that is prevalent in many biologically active compounds.

The N-Acetamide Group : Functions as a protecting group, deactivating the piperidine nitrogen. This ensures that chemical reactions are directed away from the nitrogen and towards the more reactive bromomethyl group.

The Bromomethyl Handle : Serves as the primary site for synthetic elaboration. It can react with a wide range of nucleophiles (such as amines, thiols, alcohols, and carbanions) to attach new substituents at the 3-position of the piperidine ring.

This strategic design allows a chemist to use this compound to first introduce a desired substituent via nucleophilic substitution at the bromomethyl position. In subsequent steps, the N-acetyl group can be hydrolyzed under acidic or basic conditions to liberate the piperidine nitrogen, which can then be functionalized further. This stepwise approach provides a controlled and powerful route to a vast library of substituted piperidine derivatives, which can be screened for potential applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(bromomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBAMFBOBICGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromomethyl Piperidin 1 Yl Ethanone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 1-(3-Bromomethyl-piperidin-1-yl)-ethanone, two primary disconnections are logical.

The first key disconnection is the C-N bond of the amide group. This retrosynthetic step, corresponding to an N-acylation reaction in the forward synthesis, simplifies the target molecule to 3-(bromomethyl)piperidine (B2673001) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

A second crucial disconnection is the C-Br bond. This step points to a precursor molecule, 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, where the bromomethyl group is replaced by a more synthetically accessible hydroxymethyl group. This suggests that a functional group interconversion (FGI), specifically the conversion of a primary alcohol to an alkyl bromide, is a key step in the forward synthesis.

Following this logic, the piperidine (B6355638) ring itself can be further disconnected, although numerous methods exist for its initial construction. dtic.mil The analysis thus outlines a synthetic strategy: construct a 3-(hydroxymethyl)piperidine core, acetylate the nitrogen atom, and finally, convert the hydroxyl group to a bromo group.

| Target Molecule | Disconnection | Precursors (Synthons) | Synthetic Equivalent (Reagents) |

|---|---|---|---|

| This compound | C(acyl)-N Bond (Amide) | 3-(Bromomethyl)piperidine + Acetyl Cation | 3-(Bromomethyl)piperidine + Acetyl Chloride/Acetic Anhydride |

| C-Br Bond (Alkyl Halide) | 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone | 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone + Brominating Agent (e.g., PBr₃, HBr) |

Precursors and Starting Materials for Piperidine-Acetamide Frameworks

The synthesis of the core piperidine structure can be achieved through various established methods, often starting from pyridine (B92270) derivatives. dtic.mil The catalytic hydrogenation of pyridine is a common industrial method for producing the basic piperidine ring. dtic.mil For 3-substituted piperidines, precursors like 3-hydroxypyridine (B118123) or nicotinic acid are valuable starting materials. youtube.com For instance, 3-hydroxypyridine can be hydrogenated to form 3-hydroxypiperidine.

A highly relevant precursor for the target molecule is 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone. bldpharm.com This intermediate already contains the required piperidine ring substituted at the 3-position with a hydroxymethyl group and the N-acetyl group. The synthesis of this precursor can start from piperidine-3-methanol. The piperidine ring itself is a common scaffold in many natural products and pharmaceuticals, making its synthesis a well-explored area of organic chemistry. nih.gov

Strategies for Stereoselective Introduction of the Bromomethyl Group at the C3 Position

The conversion of the precursor, 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, into the final product involves the substitution of the hydroxyl group with a bromine atom. This transformation can be achieved using several standard brominating agents. Common methods for converting primary alcohols to alkyl bromides include reaction with phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or thionyl bromide (SOBr₂). Another effective method is the Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

The C3 position of the piperidine ring is a potential stereocenter. If the synthesis begins with an enantiomerically pure precursor, such as a resolved (R)- or (S)-piperidine-3-methanol, the stereochemistry of the bromination step becomes critical. google.com Reactions involving reagents like PBr₃ or SOBr₂ typically proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in an inversion of configuration at the stereocenter. Therefore, if the starting alcohol has an (R)-configuration, the resulting bromomethyl compound would have an (S)-configuration, and vice-versa. Achieving high stereoselectivity requires careful control of reaction conditions to favor the Sₙ2 pathway and minimize side reactions that could lead to racemization.

Formation of the N-Acetyl Group on the Piperidine Ring

The introduction of the N-acetyl group is a standard N-acylation reaction. This is typically performed by treating the parent piperidine derivative (e.g., 3-(hydroxymethyl)piperidine) with an acetylating agent. nih.gov Common reagents for this transformation include acetyl chloride and acetic anhydride. rsc.org The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or acetic acid) that is formed.

This acetylation step can be performed either before or after the bromination of the hydroxymethyl group. Performing the acetylation first serves to protect the nitrogen atom, preventing it from interfering with the subsequent bromination step. The resulting amide is generally less reactive than the parent secondary amine under many bromination conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, and the specific reagent used for each step.

For the bromination step, the choice of reagent can significantly impact the outcome. For example, while HBr is effective, it may require harsh conditions. PBr₃ often provides higher yields under milder conditions. The Appel reaction is also known for its mild conditions, which can be advantageous for sensitive substrates. Optimization would involve screening different brominating agents and adjusting the temperature and reaction time to find the ideal balance between reaction rate and the formation of byproducts. researchgate.net

For the N-acetylation step, optimization typically involves the choice of base and solvent. While acetyl chloride is highly reactive, acetic anhydride is often preferred for its lower cost and easier handling. The reaction is generally fast and high-yielding.

| Transformation | Reagent | Typical Conditions | Potential Advantages/Disadvantages |

|---|---|---|---|

| R-CH₂OH → R-CH₂Br | PBr₃ | Anhydrous ether or CH₂Cl₂, 0 °C to room temp. | Good yields for primary alcohols; requires anhydrous conditions. |

| HBr | Concentrated aqueous HBr, reflux | Inexpensive; may require high temperatures and strong acid. | |

| CBr₄ / PPh₃ (Appel Reaction) | CH₂Cl₂ or CH₃CN, room temp. | Mild conditions; byproduct (triphenylphosphine oxide) can complicate purification. | |

| R₂NH → R₂N-C(O)CH₃ | Acetyl Chloride | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., Et₃N), 0 °C to room temp. | Highly reactive; generates HCl. |

| Acetic Anhydride | Neat or in a solvent, often with a catalytic amount of acid or base. | Less reactive than acetyl chloride, easier to handle; byproduct is acetic acid. |

Green Chemistry Approaches in Synthesis

Applying green chemistry principles to the synthesis of piperidine derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.govresearchgate.net For the synthesis of this compound, several green approaches can be considered.

In the N-acetylation step, solvent-free conditions can sometimes be employed, using an excess of acetic anhydride as both the reagent and the solvent. This reduces the use of volatile organic compounds (VOCs). Alternatively, water has been explored as a solvent for some N-acetylation reactions, which is a significantly more environmentally benign option. ajchem-a.com

For the bromination step, developing catalytic methods that avoid the use of stoichiometric phosphorus or phosphine (B1218219) reagents would be a significant green advancement. While not yet standard for this specific transformation, research into catalytic halogenation reactions is an active area. Furthermore, utilizing flow chemistry could offer benefits in terms of safety, control over reaction conditions, and scalability, which align with green engineering principles. The synthesis of piperidine precursors from bio-renewable sources, such as the conversion of 2,5-bis(aminomethyl)furan (B21128) into 2-aminomethylpiperidine, represents a sustainable approach to generating the core heterocyclic structure. rsc.org

Reactivity and Synthetic Transformations of 1 3 Bromomethyl Piperidin 1 Yl Ethanone

Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is the primary site of reactivity in this moiety. The electronegative bromine atom polarizes the C-Br bond, rendering the methylene carbon electrophilic and susceptible to attack by various nucleophiles. This feature is central to its utility in synthetic organic chemistry.

Nucleophilic Substitution Reactions (SN1/SN2) with Various Nucleophiles

The bromomethyl group of 1-(3-Bromomethyl-piperidin-1-yl)-ethanone readily undergoes nucleophilic substitution reactions. These transformations typically proceed via an SN2 mechanism, characterized by the backside attack of a nucleophile on the electrophilic methylene carbon, leading to inversion of stereochemistry if the carbon were chiral. The primary nature of the carbon atom makes an SN1 pathway, which would involve the formation of a primary carbocation, less likely unless rearrangement can occur.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse set of 3-substituted piperidine (B6355638) derivatives. Common nucleophiles include:

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide would yield 1-(3-methoxymethyl-piperidin-1-yl)-ethanone. The displacement of a bromide by water has been observed in analogous 2-(bromomethyl)piperidine systems during purification on silica gel, highlighting the susceptibility of this functional group to hydrolysis. wikipedia.org

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds are effective nucleophiles. For example, reaction with sodium azide provides a route to 1-(3-azidomethyl-piperidin-1-yl)-ethanone, a precursor for the synthesis of amines via reduction or for use in click chemistry.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers.

Carbon Nucleophiles: Cyanide ions and enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Methoxide | Ether |

| Azide | Sodium Azide | Azide |

| Amine | Ammonia | Primary Amine |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Cyanide | Sodium Cyanide | Nitrile |

Elimination Reactions to Form Exocyclic Alkenes

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism) to form the corresponding exocyclic alkene, 1-acetyl-3-methylenepiperidine. The base abstracts a proton from the carbon atom at the 3-position of the piperidine ring, followed by the concerted departure of the bromide ion, resulting in the formation of a double bond.

Commonly used bases for this transformation include potassium tert-butoxide, sodium hydride, and lithium diisopropylamide (LDA). The choice of base and reaction conditions can be critical to favor elimination over substitution. The formation of the exocyclic methylene group introduces a valuable functional handle for further synthetic manipulations, such as addition reactions or olefin metathesis.

Reductive Debromination Strategies

The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon) and a base to neutralize the HBr formed.

Hydride Reagents: Reagents such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) provide a free-radical-mediated pathway for debromination.

Dissolving Metal Reductions: The use of sodium in liquid ammonia can also effect the reduction of the carbon-bromine bond.

Successful reductive debromination yields 1-acetyl-3-methylpiperidine. nih.gov

Organometallic Reactions (e.g., Grignard, Suzuki, Sonogashira Couplings)

The bromomethyl group serves as an excellent electrophile for various organometallic cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of organic fragments.

Grignard Reactions: While the direct formation of a Grignard reagent from this compound is challenging due to the presence of the electrophilic amide carbonyl group, it can react with pre-formed Grignard reagents. However, a more common strategy involves using the bromo-compound as an electrophile in a coupling reaction. For instance, in the presence of a suitable catalyst, it could potentially couple with a Grignard reagent.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of the bromomethyl compound with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orgorganic-chemistry.org This method is particularly powerful for forming sp3-sp2 and sp3-sp3 carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups. The general reaction involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an organohalide. wikipedia.orgnih.gov This reaction would allow for the introduction of an alkynyl functional group at the 3-position of the piperidine ring, yielding 1-(3-(alkyn-1-ylmethyl)piperidin-1-yl)ethanone. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups.

The table below provides an overview of these organometallic reactions.

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Grignard | R-MgBr | - | C-C |

| Suzuki | R-B(OH)2 | Pd catalyst, Base | C-C |

| Sonogashira | R-C≡CH | Pd catalyst, Cu catalyst, Base | C-C (alkynyl) |

Reactions Involving the Acetamide (B32628) Moiety

N-Acyl Reactivity and Amide Functionalization

The amide bond in the N-acetamide group is relatively stable but can undergo specific transformations under appropriate conditions.

Hydrolysis: The acetyl group can be removed by hydrolysis under either acidic or basic conditions to yield the corresponding secondary amine, 3-(bromomethyl)piperidine (B2673001). This deprotection step is often necessary to allow for further functionalization at the nitrogen atom.

Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the N-acetylpiperidine moiety into an N-ethylpiperidine derivative.

Functionalization via N-Deacetylation-Reacylation: A common synthetic strategy involves the hydrolysis of the acetyl group followed by reaction of the resulting secondary amine with a different acylating or alkylating agent. This allows for the introduction of a wide variety of substituents on the piperidine nitrogen, thereby modifying the steric and electronic properties of the molecule. For example, after deacetylation, the nitrogen can be reacted with various chloroformates to install carbamate protecting groups or with sulfonyl chlorides to form sulfonamides.

Selective Hydrolysis of the Acetamide Group

The N-acetyl group in this compound serves as a protecting group for the piperidine nitrogen, modulating its nucleophilicity and basicity. Selective removal of this group is a critical step in many synthetic routes, unmasking the secondary amine for further functionalization. The hydrolysis of the amide bond can be achieved under both acidic and basic conditions, with the choice of reagent and reaction conditions being crucial to avoid undesired side reactions, particularly those involving the reactive bromomethyl group.

| Condition | Reagents | Expected Outcome | Potential Side Reactions |

| Acidic | Aq. HCl, H2SO4 | 3-(Bromomethyl)piperidine | Rearrangement, elimination |

| Basic | NaOH, KOH in H2O/alcohol | 3-(Bromomethyl)piperidine | Nucleophilic substitution of bromide |

Under acidic conditions, protonation of the amide oxygen facilitates nucleophilic attack by water. However, strong acids and high temperatures can promote side reactions such as rearrangement of the bromomethyl group or elimination to form an unsaturated piperidine derivative. Basic hydrolysis, typically carried out with a strong base in an aqueous or alcoholic solvent, proceeds via nucleophilic acyl substitution. Care must be taken to control the temperature and reaction time to minimize the risk of intramolecular cyclization or intermolecular substitution reactions at the bromomethyl position.

Rearrangement Reactions

The presence of a bromomethyl group on the piperidine ring introduces the possibility of various rearrangement reactions, often leading to the formation of new ring systems. These transformations are typically initiated by the departure of the bromide ion, forming a transient carbocation or a strained bicyclic aziridinium ion intermediate.

One plausible rearrangement pathway involves the intramolecular displacement of the bromide by the piperidine nitrogen. This would lead to the formation of a bicyclic aziridinium intermediate. Subsequent nucleophilic attack on this intermediate can result in ring expansion, yielding substituted pyrrolidines. The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the substitution pattern on the piperidine ring. Such ring expansion reactions of prolinol derivatives via aziridinium intermediates have been documented to produce C3-substituted piperidines. nih.gov

Another potential rearrangement involves a 1,2-hydride or alkyl shift following the formation of a carbocation at the exocyclic carbon. The stability of the resulting carbocation would be a key factor in determining the feasibility and outcome of such a rearrangement. While specific examples involving this compound are not prevalent in the literature, the fundamental principles of carbocation rearrangements are well-established in organic chemistry.

Reactions Involving the Piperidine Ring System

Conformational Analysis and its Influence on Reactivity

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric strain. wikipedia.org The N-acetyl group introduces planar character to the nitrogen atom due to amide resonance, influencing the ring's conformational dynamics. The substituents on the ring, the acetyl group and the bromomethyl group, can occupy either axial or equatorial positions.

The conformational equilibrium is influenced by several factors, including steric interactions and electronic effects. For N-acylpiperidines, the rotational barrier around the C-N amide bond leads to the existence of cis and trans conformers with respect to the orientation of the carbonyl oxygen and the ring. nih.gov The 3-bromomethyl substituent will have its own conformational preference. Generally, larger groups prefer the equatorial position to avoid 1,3-diaxial interactions.

The reactivity of the molecule is directly linked to its conformation. For instance, the rate of intramolecular reactions, such as the formation of an aziridinium ion, will be highly dependent on the spatial proximity of the reacting groups, which is dictated by the ring's conformation. Similarly, the stereochemical outcome of reactions at the piperidine ring is often controlled by the preferred conformation of the starting material and any reaction intermediates.

Stereochemical Control in Ring Transformations

Achieving stereochemical control in reactions involving the piperidine ring of this compound is a significant synthetic challenge. The chiral center at the C3 position means that reactions can lead to the formation of diastereomers. The stereochemical outcome of a given transformation is often dependent on the reaction mechanism and the conformational biases of the substrate.

For example, in a nucleophilic substitution at the bromomethyl group, the approach of the nucleophile can be influenced by the steric hindrance posed by the piperidine ring, potentially leading to a preferred stereoisomer. In reactions that proceed through a planar intermediate, such as an enolate, the subsequent protonation or alkylation step can be directed by existing stereocenters in the molecule. The development of stereoselective syntheses of substituted piperidines is an active area of research, with methods such as palladium-catalyzed C-H arylation showing promise for achieving high regio- and stereoselectivity. acs.org

Derivatization of the Piperidine Nitrogen

While the N-acetyl group reduces the nucleophilicity of the piperidine nitrogen, it can still undergo certain reactions. More commonly, the acetyl group is removed to liberate the secondary amine, which can then be subjected to a wide array of derivatization reactions.

Following deacetylation, the resulting 3-(bromomethyl)piperidine can undergo N-alkylation, N-acylation, N-arylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of piperidine-containing compounds. The secondary amine can also participate in reductive amination reactions with aldehydes and ketones to introduce a variety of substituents at the nitrogen atom.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. The structure of this compound, with its multiple reactive sites, makes it a potential candidate for designing such reaction sequences. For instance, a cascade could be initiated by a nucleophilic attack on the bromomethyl group, followed by a rearrangement of the piperidine ring. The synthesis of piperidines from furfural, for example, proceeds through a cascade of amination, hydrogenation, and ring rearrangement steps. nih.gov

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all the starting materials. taylorfrancis.comresearchgate.nettandfonline.comrsc.orgnih.gov While there are no specific literature reports on the use of this compound in MCRs, its structural motifs suggest potential applications. For example, after deacetylation, the resulting secondary amine could be a component in well-known MCRs such as the Mannich or Ugi reactions. The bromomethyl group could also potentially participate in MCRs, either directly or after conversion to another functional group. The development of novel MCRs for the synthesis of complex piperidine derivatives remains an area of significant interest in synthetic organic chemistry. taylorfrancis.comnih.gov

Chemo- and Regioselectivity in Complex Transformations of this compound

The reactivity of this compound is characterized by the presence of two key functional groups: an N-acetyl moiety and a primary alkyl bromide. This bifunctional nature raises important questions regarding chemo- and regioselectivity in its reactions with various nucleophiles, particularly in complex transformations where multiple reaction pathways are possible. The N-acetyl group, by delocalizing the nitrogen's lone pair, deactivates the piperidine nitrogen towards further alkylation, thereby directing the reactivity towards the bromomethyl group. The primary carbon of the bromomethyl group is the principal electrophilic site, making it susceptible to nucleophilic substitution reactions.

In complex transformations involving multifunctional nucleophiles, the reaction's outcome is dictated by the relative reactivity of the nucleophilic centers and the electrophilic carbon of the bromomethyl group. The principles of Hard and Soft Acid and Base (HSAB) theory can provide a framework for predicting the regioselectivity of such reactions. The primary alkyl bromide is considered a relatively soft electrophile and would be expected to react preferentially with soft nucleophiles.

A critical aspect of the reactivity of this compound is the potential for both intermolecular and intramolecular reactions, especially when the nucleophile is tethered to a molecule that could potentially cyclize with the piperidine ring. The competition between these pathways is influenced by several factors, including reaction concentration, the nature of the solvent, and the length and flexibility of the tether connecting the nucleophilic center to a potential secondary reaction site. High dilution conditions generally favor intramolecular cyclization by minimizing the probability of intermolecular encounters.

For instance, in reactions with ambident nucleophiles, which possess two or more distinct nucleophilic centers, the regioselectivity of the alkylation is a key consideration. The choice of the nucleophilic atom that attacks the bromomethyl group can often be controlled by manipulating the reaction conditions, such as the solvent and the nature of the counter-ion associated with the nucleophile. Aprotic polar solvents, for example, tend to favor reactions at the more electronegative atom of an ambident nucleophile.

While the general principles of reactivity for alkyl halides and amides provide a predictive basis, specific experimental data on the chemo- and regioselectivity of this compound in complex transformations is not extensively documented in publicly available scientific literature. Detailed research findings, including reaction yields and specific conditions for complex transformations involving this specific compound, remain limited. Therefore, the discussion of its chemo- and regioselectivity in such contexts is largely based on established principles of organic reactivity rather than on a body of specific experimental results for this particular substrate. Further empirical studies would be necessary to fully elucidate the nuanced reactivity of this compound in intricate synthetic sequences.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of 1-(3-Bromomethyl-piperidin-1-yl)-ethanone. The chemical shifts (δ) in the spectra indicate the electronic environment of each proton and carbon atom, while coupling constants (J) reveal information about the connectivity of neighboring atoms.

Due to the presence of the acetyl group, the piperidine (B6355638) ring exists as a mixture of two rotamers, leading to a duplication of some signals in the NMR spectra. The approximate ratio of these rotamers can be determined from the integration of the corresponding signals.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons of the piperidine ring, the bromomethyl group, and the acetyl group. The piperidine protons would appear as complex multiplets in the region of approximately 1.50-4.50 ppm. The protons of the bromomethyl group (CH₂Br) would likely resonate as a doublet or a multiplet around 3.40-3.60 ppm. The methyl protons of the acetyl group (CH₃) would appear as a sharp singlet at approximately 2.10 ppm.

¹³C NMR: The carbon spectrum would display signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 168-172 ppm. The carbons of the piperidine ring would appear between 20 and 60 ppm. The carbon of the bromomethyl group (CH₂Br) would likely be found around 35-40 ppm, and the methyl carbon of the acetyl group would resonate at approximately 21-23 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₃ (acetyl) | ~2.10 | ~22.0 | s | - |

| CH₂ (piperidine, C2) | ~3.80-4.20 | ~45.0 | m | - |

| CH (piperidine, C3) | ~2.00-2.20 | ~38.0 | m | - |

| CH₂ (piperidine, C4) | ~1.60-1.80 | ~25.0 | m | - |

| CH₂ (piperidine, C5) | ~1.50-1.70 | ~24.0 | m | - |

| CH₂ (piperidine, C6) | ~3.00-3.40 | ~48.0 | m | - |

| CH₂Br | ~3.50 | ~37.0 | d | ~6.5 |

| C=O | - | ~170.0 | - | - |

Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the piperidine ring and between the C3 proton and the bromomethyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include the acetyl methyl protons to the carbonyl carbon, and the piperidine protons at C2 and C6 to the carbonyl carbon, confirming the N-acetylation. Correlations from the bromomethyl protons to the C3 and C4 carbons of the piperidine ring would further solidify the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the stereochemical relationship of the bromomethyl group with respect to the protons on the piperidine ring, indicating whether it is in an axial or equatorial position in the dominant chair conformation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight of the parent ion. For this compound (C₈H₁₄BrNO), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two mass units (M+ and M+2), which is a definitive indicator for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides detailed structural information. A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve initial cleavages such as the loss of the acetyl group, the bromomethyl group, or fragmentation of the piperidine ring. Common fragmentation patterns for N-acetylated piperidines often involve the cleavage of the N-acyl bond. The loss of a bromine radical is also a characteristic fragmentation for brominated compounds.

Interactive Data Table: Predicted HRMS and MS/MS Fragmentation Data

| Ion | m/z (calculated) | Description |

| [M+H]⁺ (⁷⁹Br) | 220.0335 | Protonated molecular ion |

| [M+H]⁺ (⁸¹Br) | 222.0315 | Protonated molecular ion isotope |

| [M-COCH₃]⁺ | 177.0386 | Loss of the acetyl group |

| [M-CH₂Br]⁺ | 126.1019 | Loss of the bromomethyl group |

| [C₅H₉N-COCH₃]⁺ | 84.0808 | Fragmentation of the piperidine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1630-1660 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O). The C-N stretching vibration of the amide would likely appear around 1250-1350 cm⁻¹. The C-H stretching vibrations of the aliphatic groups (piperidine ring, methyl, and bromomethyl groups) would be observed in the range of 2850-3000 cm⁻¹. The C-Br stretching vibration would typically be found in the fingerprint region, at lower wavenumbers, around 500-650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (amide) | ~1645 | Strong |

| C-H (aliphatic) | ~2850-2960 | Medium-Strong |

| C-N (amide) | ~1300 | Medium |

| C-Br | ~600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, provides valuable insights into the expected solid-state conformation. nih.gov

It is anticipated that the piperidine ring of this compound would adopt a stable chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The N-acetyl group is expected to be planar, with the nitrogen atom exhibiting sp² hybridization due to resonance with the carbonyl group. This planarity influences the geometry around the nitrogen and its connection to the piperidine ring. nih.gov

Table 1: Predicted Crystallographic Parameters for an Analogous N-Acetylpiperidine Derivative

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Conformation | Chair conformation for the piperidine ring |

| N1 Hybridization | sp² (trigonal planar geometry) |

Note: Data is inferred from published structures of similar N-acetylpiperidine compounds. nih.gov

Advanced Chromatographic Separations and Coupled Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound. Techniques such as HPLC and GC, especially when coupled with mass spectrometry, provide high resolution and sensitivity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound in a sample. The method separates compounds based on their polarity. Given the structure of the target molecule, a C18 column would be a suitable stationary phase.

A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like phosphoric or acetic acid to ensure sharp peak shapes. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the acetyl moiety provides sufficient chromophoric activity. The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for routine quality control. nih.gov

Table 2: Proposed RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at ~210 nm |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 10 µL |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being an N-acetylated compound, may possess sufficient volatility for direct GC analysis. nist.gov If necessary, derivatization could be employed, though pyrolysis-acetylation studies on similar nitrogen-containing compounds suggest N-acetyl derivatives are amenable to GC. unibo.it

The gas chromatograph separates the compound from other volatile components in the sample before it enters the mass spectrometer. The mass spectrometer then fragments the molecule, producing a unique mass spectrum that acts as a chemical fingerprint. The fragmentation pattern would be expected to show characteristic losses. Key fragment ions would likely include the molecular ion (M+), fragments corresponding to the loss of a bromine atom (M-Br), the bromomethyl radical (M-CH₂Br), and the acetyl group (M-COCH₃). Further fragmentation of the piperidine ring would also be observed. nih.gov This technique is invaluable for confirming the identity of the compound and detecting volatile impurities.

Table 3: Predicted Key Mass Fragments in EI-MS

| m/z Value | Identity |

|---|---|

| 220/222 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 178/180 | [M - C₂H₂O]⁺ |

| 141 | [M - Br]⁺ |

| 127 | [M - CH₂Br]⁺ |

| 96 | [Piperidine ring fragment]⁺ |

Since this compound contains a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach for this purpose. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are often effective for resolving a wide range of chiral compounds, including piperidine derivatives. nih.govsigmaaldrich.com The analysis is typically performed in normal-phase or polar organic mode, using mobile phases like hexane/isopropanol or pure ethanol (B145695) with additives like diethylamine (B46881) to improve peak shape. nih.govsigmaaldrich.com Since the native molecule has a weak chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity, a technique successfully used for other 3-substituted piperidines. nih.govresearchgate.net

Table 4: Proposed Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose derivative) or similar polysaccharide-based CSP nih.govsigmaaldrich.com |

| Mobile Phase | Ethanol with 0.1% Diethylamine (Polar Organic Mode) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | UV at ~228 nm (or higher if derivatized) nih.gov |

| Column Temperature | 25 °C |

| Analysis Goal | Baseline separation of the (R) and (S) enantiomers (Resolution > 1.5) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. researchgate.net For 1-(3-Bromomethyl-piperidin-1-yl)-ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. rsc.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the most stable conformation of the piperidine (B6355638) ring, which typically adopts a chair-like structure, and the spatial orientation of the N-acetyl and 3-bromomethyl substituents. wikipedia.org Furthermore, DFT is used to compute key electronic properties that govern the molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=O (Acetyl) | 1.23 |

| C-N (Amide) | 1.36 |

| C-Br | 1.97 |

| Bond Angles (°) | |

| O=C-N | 122.5 |

| C-C-Br | 112.0 |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide an alternative to DFT. These methods are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. researchgate.net For this compound, ab initio calculations can be used to corroborate the geometric and electronic structures predicted by DFT and to refine energy calculations, providing a more rigorous understanding of the molecule's fundamental characteristics.

Conformational Analysis and Energy Landscapes

Computational methods can systematically explore the potential energy surface of the molecule. By rotating key bonds (such as the C-N amide bond and the C-C bond of the bromomethyl group) and calculating the energy of each resulting geometry, an energy landscape can be constructed. This analysis identifies the global minimum energy conformation (the most stable structure) as well as other local minima (less stable, but still possible, conformations) and the energy barriers that separate them. acs.org For substituted piperidines, the equatorial conformation is generally more stable than the axial one due to reduced steric hindrance. nih.gov

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Equatorial-Chair | Bromomethyl group is equatorial | 0.00 (Global Minimum) | ~95% |

| Axial-Chair | Bromomethyl group is axial | 1.85 | ~5% |

| Twist-Boat | High-energy intermediate conformer | >5.00 | <0.1% |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating the interaction of the molecule with electromagnetic radiation, these methods can generate theoretical spectra that aid in the identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding of each nucleus is calculated and then converted to a chemical shift by referencing it against a standard (e.g., tetramethylsilane). The predicted spectrum can be used to assign experimental peaks and confirm the molecular structure. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the IR spectrum. researchgate.net This allows for the assignment of specific peaks to the stretching and bending of particular bonds, such as the C=O stretch of the acetyl group, C-N stretches of the piperidine ring, and the C-Br stretch. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. researchgate.net The calculation provides the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the primary electronic transitions are expected to be n → π* and π → π* transitions associated with the amide chromophore.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | δ (ppm) | ~169 | C=O (Acetyl) |

| δ (ppm) | ~40-50 | Piperidine ring carbons (C2, C6) | |

| δ (ppm) | ~35 | CH₂Br | |

| IR | Wavenumber (cm⁻¹) | ~1650 | C=O stretch (Amide I) |

| Wavenumber (cm⁻¹) | ~1440 | CH₂ scissoring | |

| Wavenumber (cm⁻¹) | ~650 | C-Br stretch | |

| UV-Vis | λmax (nm) | ~210 | n → π* transition |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in understanding how chemical reactions occur. For this compound, a key reaction of interest is the nucleophilic substitution at the bromomethyl group, where the bromide ion acts as a leaving group. Computational methods can be used to model the entire reaction pathway.

This involves identifying and calculating the energies of the reactants, products, and any intermediates. Crucially, the structure and energy of the transition state (the highest energy point along the reaction coordinate) can be determined. acs.org The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate. This analysis can help predict the feasibility of a reaction and provide insights into how substituents on the piperidine ring might influence its reactivity.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or chloroform. researchgate.net

In an MD simulation, the molecule is placed in a box of solvent molecules, and the motions of all atoms are simulated over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of how the solute, this compound, interacts with the surrounding solvent. MD simulations can reveal:

Solvent Effects: How the solvent influences the conformational preferences of the molecule. For example, in a polar solvent, a more polar conformer might become more stable. wikipedia.org

Solvation Shell: The structure and dynamics of the solvent molecules immediately surrounding the solute.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds or other non-covalent interactions between the solute and solvent.

Dynamical Behavior: The flexibility of the molecule over time, which can be quantified by metrics like the root-mean-square deviation (RMSD). researchgate.net

These simulations are essential for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a realistic chemical environment. nih.gov

Role of 1 3 Bromomethyl Piperidin 1 Yl Ethanone As a Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The presence of a reactive electrophilic center (the bromomethyl group) and a nucleophilic nitrogen atom (within the piperidine (B6355638) ring, following deacetylation) or other introduced nucleophilic sites makes 1-(3-Bromomethyl-piperidin-1-yl)-ethanone a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The bromomethyl moiety readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, initiating cyclization cascades or serving as a point of attachment for subsequent ring-forming reactions.

For instance, this building block can be utilized in reactions with binucleophilic species to construct fused or spirocyclic heterocyclic systems. The specific reaction conditions and the nature of the nucleophile dictate the resulting heterocyclic framework.

Scaffold for the Construction of Complex Organic Molecules

The piperidine ring is a prevalent structural motif in a vast number of biologically active compounds and natural products. This compound provides a pre-formed piperidine core that can be further elaborated upon to construct complex molecular architectures. The bromomethyl group serves as a convenient handle for introducing a wide range of substituents and functional groups through alkylation reactions.

This approach allows for the systematic modification of the piperidine scaffold at the 3-position, enabling the exploration of structure-activity relationships in medicinal chemistry and the synthesis of intricate target molecules. The ability to introduce diverse fragments onto the piperidine ring makes this compound a valuable tool for building molecular complexity.

Intermediate in the Synthesis of Diverse Functionalized Piperidine Derivatives

One of the primary applications of this compound is as an intermediate in the synthesis of a multitude of 3-substituted piperidine derivatives. The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles, facilitating the introduction of various functionalities.

Common transformations involve the alkylation of amines, thiols, and alcohols, as well as the reaction with carbanions and other carbon nucleophiles. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds at the 3-position of the piperidine ring. The N-acetyl group can be retained or removed depending on the desired final product and the reaction conditions employed.

Below is a table summarizing representative nucleophilic substitution reactions utilizing this compound:

| Nucleophile | Reagent Example | Product Type |

| Primary/Secondary Amine | Indole | 1-(3-((1H-indol-3-yl)methyl)piperidin-1-yl)ethanone |

| Thiol | Thiophenol | 1-(3-((Phenylthio)methyl)piperidin-1-yl)ethanone |

| Alcohol/Phenol | Phenol | 1-(3-(Phenoxymethyl)piperidin-1-yl)ethanone |

| Carbanion | Diethyl malonate | Diethyl 2-((1-acetylpiperidin-3-yl)methyl)malonate |

Contributions to Chemical Library Synthesis

The amenability of this compound to a variety of chemical transformations makes it an ideal building block for the synthesis of chemical libraries. In combinatorial chemistry and parallel synthesis, a common scaffold is reacted with a diverse set of reagents to rapidly generate a large number of structurally related compounds.

By reacting this compound with a library of diverse nucleophiles (e.g., amines, thiols, phenols), a focused library of 3-substituted piperidine derivatives can be efficiently assembled. These libraries are invaluable in drug discovery and materials science for the high-throughput screening of biological activity or material properties. The straightforward and generally high-yielding nature of the nucleophilic substitution reactions facilitates its use in automated synthesis platforms.

Development of Novel Chemical Scaffolds

Beyond its use in modifying the piperidine core, this compound can also be instrumental in the development of entirely new chemical scaffolds. The reactive bromomethyl group can participate in more complex, multi-step reaction sequences, including cycloadditions and rearrangement reactions, to generate novel ring systems.

For example, the initial substitution product can be designed to contain a second reactive site, which can then undergo an intramolecular reaction to form a new ring fused or bridged to the piperidine core. This strategy allows for the exploration of novel three-dimensional chemical space, which is of significant interest in the design of new therapeutic agents and functional materials. The versatility of this building block provides a platform for synthetic chemists to design and create previously inaccessible molecular frameworks.

Future Research Directions in the Chemistry of 1 3 Bromomethyl Piperidin 1 Yl Ethanone

Development of Novel and More Efficient Synthetic Routes

The synthesis of 1-(3-Bromomethyl-piperidin-1-yl)-ethanone and its analogs is foundational to its utility. While classical methods involving the bromination and acylation of piperidine (B6355638) precursors exist, future research should focus on developing more efficient, scalable, and sustainable synthetic strategies.

Key areas for development include:

Green Chemistry Approaches: Investigating the use of safer solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and improving atom economy. For instance, enzymatic resolutions or biocatalytic bromination could offer environmentally benign alternatives.

Novel Starting Materials: Exploring alternative precursors to the piperidine ring, such as the dearomatization of pyridine (B92270) derivatives, could provide access to highly functionalized products in a controlled manner.

Catalytic Methods: Developing catalytic C-H activation/functionalization methods to introduce the bromomethyl group directly onto an N-acetylpiperidine scaffold would represent a significant advance in efficiency, minimizing the need for pre-functionalized substrates and reducing waste.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Traditional (e.g., from 3-piperidinemethanol) | Utilizes commercially available starting materials. | Multiple steps (protection, bromination, deprotection, acylation), potential for waste generation. |

| Convergent Synthesis (from pyridine) | High efficiency, rapid assembly of complexity. researchgate.net | Requires control over dearomatization, regioselectivity, and stereoselectivity. researchgate.net |

| Catalytic C-H Bromination | High atom economy, reduced synthetic steps. | Achieving high regioselectivity at the 3-position; catalyst stability and cost. |

| Biocatalytic Routes | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate recognition. |

Exploration of Unprecedented Reaction Pathways and Reactivities

The primary reactive site of this compound is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. Future research should venture beyond these conventional transformations to explore unprecedented reactivity.

Potential avenues of exploration include:

Organometallic Coupling Reactions: Utilizing the C-Br bond in palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, thereby accessing a wide array of complex derivatives.

Radical Chemistry: Investigating atom transfer radical addition (ATRA) or other radical-mediated processes to form novel C-C bonds. Photoredox catalysis could enable reactions under mild conditions that are otherwise inaccessible.

Cycloaddition Reactions: Transforming the bromomethyl group into a reactive intermediate, such as an azomethine ylide, for use in [3+2] cycloaddition reactions to construct polycyclic heterocyclic systems. hud.ac.uk

Table 2: Proposed Unconventional Reactions and Potential Products

| Reaction Type | Reagents / Conditions | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-(3-Arylmethyl-piperidin-1-yl)-ethanone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(3-Alkynylmethyl-piperidin-1-yl)-ethanone |

| Photoredox-mediated Alkylation | Alkene, photocatalyst, visible light | 1-(3-(3-Alkylpropyl)-piperidin-1-yl)-ethanone |

| [3+3] Cycloaddition | Aziridines, Pd-TMM complexes hud.ac.uk | Fused piperidine ring systems |

Advanced Stereochemical Control in Derivatization

The 3-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Controlling the stereochemistry during its synthesis and subsequent reactions is crucial for applications in medicinal chemistry, where enantiomers often exhibit different biological activities.

Future research should focus on:

Asymmetric Synthesis: Developing synthetic routes that produce enantiomerically pure (R)- or (S)-1-(3-Bromomethyl-piperidin-1-yl)-ethanone. This could be achieved by starting from a chiral pool material, using a chiral auxiliary, or employing asymmetric catalysis. Recent advances in the asymmetric synthesis of 2,3-cis-disubstituted piperidines highlight the potential of copper-catalyzed reactions to achieve high enantioselectivity. nih.gov

Stereospecific Reactions: Designing reactions at the bromomethyl group that proceed with predictable stereochemical outcomes (e.g., inversion of configuration via an SN2 mechanism). This ensures that the stereochemical integrity of the starting material is transferred to the product.

Diastereoselective Derivatization: For reactions that introduce a second stereocenter, developing methods to control the diastereoselectivity is paramount. This can be influenced by the choice of reagents, catalysts, and reaction conditions, with the existing stereocenter directing the stereochemical outcome of the newly formed center. researchgate.net

Integration into Automated and Flow Chemistry Systems

The transition from traditional batch processing to automated and continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. unimi.it Applying these technologies to the synthesis and derivatization of this compound is a promising research direction.

Key opportunities include:

Safer Handling of Reagents: Reactions involving hazardous reagents like bromine can be performed more safely in closed-loop, small-volume flow reactors, which minimize operator exposure and control exotherms effectively.

Rapid Reaction Optimization: Automated systems can perform numerous experiments under varying conditions (temperature, pressure, stoichiometry, residence time) in a short period, accelerating the discovery of optimal reaction protocols.

Telescoped Synthesis: Linking multiple reaction steps in a continuous flow sequence without intermediate isolation and purification can dramatically reduce production time and waste. mdpi.com A flow process for synthesizing chiral piperidines has been shown to produce various functionalized products in high yield and diastereoselectivity within minutes. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Derivatization

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Challenging; requires larger glassware and poses heat transfer issues. | Straightforward; achieved by extending run time ("scaling out"). acs.org |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reactor volumes and superior heat/mass transfer. unimi.it |

| Reaction Time | Often hours to days, including workup. | Can be reduced to seconds or minutes. acs.org |

| Reproducibility | Can be variable due to mixing and temperature gradients. | High, due to precise control over reaction parameters. |

Synergistic Application of Experimental and Computational Methods

Integrating computational chemistry with experimental work can accelerate research by providing predictive insights into reactivity, selectivity, and potential biological activity. tandfonline.com

Future work should leverage this synergy:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and rationalize observed stereochemical outcomes. This can guide the design of more efficient catalysts and reaction conditions.

Predictive QSAR and Docking: Employing Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to design derivatives of this compound with high predicted affinity for specific biological targets. nih.govtandfonline.com This allows for the prioritization of synthetic targets, saving time and resources.

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR) with computational predictions to confirm the structure and conformation of novel derivatives with a high degree of confidence.

Table 4: Application of Computational Tools in Research

| Computational Method | Research Question Addressed | Example Insight |

|---|---|---|

| Density Functional Theory (DFT) | What is the lowest energy pathway for a nucleophilic substitution? | Prediction of transition state structures and reaction barriers. |

| Molecular Dynamics (MD) | What are the preferred conformations of a flexible derivative? | Identification of stable conformers and key intramolecular interactions. nih.gov |

| Molecular Docking | How might a derivative bind to a target protein? | Prediction of binding mode and estimation of binding affinity. tandfonline.com |

| QSAR | Which structural features correlate with biological activity? | Development of a predictive model to guide the design of more potent analogs. researchgate.net |

Design of Structurally Diverse Derivatives through Strategic Modifications

The true value of this compound lies in its potential as a scaffold for creating diverse libraries of new compounds. nih.govikm.org.myresearchgate.net Strategic modifications can explore vast chemical space to identify molecules with unique properties.

Future synthetic campaigns should focus on:

Nucleophilic Displacement Libraries: Reacting the bromomethyl group with a wide range of nucleophiles (e.g., amines, phenols, thiols, azides, heterocycles) to generate large, diverse libraries for screening.

Modification of the N-Acetyl Group: The amide bond can be hydrolyzed and the resulting secondary amine can be functionalized with different acyl groups, sulfonyl groups, or alkyl groups, adding another point of diversity.

Ring Scaffolding: Using the compound as an intermediate for more complex ring systems, for instance, through intramolecular cyclization reactions where a nucleophile attached to the nitrogen attacks the bromomethyl group to form a bicyclic structure.

Table 5: Strategies for Generating Molecular Diversity

| Modification Site | Reaction Type | Reagents | Resulting Derivative Class |

|---|---|---|---|

| C3-Bromomethyl Group | SN2 Substitution | Primary/Secondary Amines | 3-(Aminomethyl)piperidines |

| C3-Bromomethyl Group | SN2 Substitution | Substituted Phenols | 3-(Aryloxymethyl)piperidines |

| C3-Bromomethyl Group | SN2 Substitution | Sodium Azide, then reduction | 3-(Aminomethyl)piperidines |

| N-Acetyl Group | Amide Hydrolysis, then Acylation | 1. HCl, heat; 2. R-COCl, base | N-Acyl-3-(bromomethyl)piperidines |

| N-Acetyl Group | Amide Hydrolysis, then Sulfonylation | 1. HCl, heat; 2. R-SO2Cl, base | N-Sulfonyl-3-(bromomethyl)piperidines |

Q & A

Q. What are the key synthetic routes for 1-(3-Bromomethyl-piperidin-1-yl)-ethanone, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a hydroxymethyl-piperidine precursor. A common approach is nucleophilic substitution, where a hydroxymethyl group is replaced with bromine using reagents like PBr₃ or HBr in anhydrous conditions . Friedel-Crafts acylation (using AlCl₃ as a catalyst) may also be employed to introduce the ethanone moiety to the piperidine ring . Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios are critical for minimizing side reactions like over-bromination or ring-opening .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bromomethyl group (δ ~3.4 ppm for CH₂Br) and the ethanone carbonyl (δ ~205–210 ppm). Coupling patterns in 2D NMR (e.g., COSY, HSQC) help resolve piperidine ring conformation .

- X-ray Crystallography : Single-crystal analysis using software like WinGX or ORTEP-3 provides precise bond angles and spatial arrangement, critical for validating stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₄BrNO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during bromination of piperidine derivatives?

Regioselectivity challenges arise due to competing reactions at the piperidine nitrogen or adjacent carbons. Strategies include:

- Protecting Groups : Temporarily blocking the piperidine nitrogen with Boc or Fmoc to direct bromination to the 3-position .

- Lewis Acid Catalysts : Using ZnBr₂ or FeCl₃ to stabilize transition states and favor bromomethyl formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency compared to non-polar solvents .

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses of this compound?

Batch vs. flow chemistry often leads to yield discrepancies. In batch reactions, localized heating can cause decomposition of the bromomethyl intermediate, while flow systems improve heat dissipation . Impurities in starting materials (e.g., residual moisture in piperidine precursors) may also quench brominating agents, necessitating rigorous drying protocols . Kinetic studies (e.g., monitoring via in-situ IR) can identify rate-limiting steps and optimize reagent addition rates .

Q. How does this compound serve as a building block in medicinal chemistry?

The bromomethyl group acts as a versatile handle for nucleophilic substitutions in drug discovery. Examples include:

- Alkylation Reactions : Coupling with thiols or amines to create sulfides or secondary amines for kinase inhibitors .

- Cross-Coupling Catalysis : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl moieties in CNS-targeting compounds . Stability studies (e.g., pH-dependent hydrolysis assays) are recommended to assess shelf life and in vivo performance .

Q. What analytical strategies resolve conflicting crystallographic and computational data on the piperidine ring conformation?

Discrepancies between X-ray structures (chair vs. boat conformations) and DFT calculations may arise from crystal packing forces. Solutions include:

- Variable-Temperature XRD : Capturing conformational flexibility at different temperatures .

- Molecular Dynamics Simulations : Modeling solvent effects and thermal motion to reconcile experimental and theoretical data .

- Solid-State NMR : Comparing chemical shifts in crystalline vs. solution states to identify environmental influences .

Methodological Tables

Q. Table 1: Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | PBr₃, DCM, 0°C, 12 h | 65–75 | Di-brominated analogs | |

| Electrophilic Bromination | HBr, FeCl₃, THF, 25°C, 6 h | 50–60 | Ring-opened products |

Q. Table 2: Key NMR Assignments

| Proton/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| CH₂Br (C3) | 3.42 (t, J=6 Hz) | 32.5 |

| Piperidine N-CH₂-CO | 2.98 (m) | 48.7 |

| Ethanone C=O | - | 208.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.